5'-O-DMT-2'-O-TBDMS-Bz-rC

RNA synthesis phosphoramidite chemistry coupling efficiency

Lab and procurement teams needing high-fidelity RNA synthesis can rely on 5'-O-DMT-2'-O-TBDMS-Bz-rC. This fully protected cytidine monomer eliminates 2'-5' linkage risk via orthogonal DMT/TBDMS/Bz groups. - Delivers >99% average stepwise coupling yields & >99.95% regioisomeric purity. - Compatible with TEA·3HF for complete 2'-O-TBDMS removal within 1 hour. - Stable at ambient temperature for days during shipping; store at 4°C sealed, away from moisture and light.

Molecular Formula C43H49N3O8Si
Molecular Weight 763.9 g/mol
CAS No. 81256-87-3
Cat. No. B150706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-2'-O-TBDMS-Bz-rC
CAS81256-87-3
Molecular FormulaC43H49N3O8Si
Molecular Weight763.9 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
InChIInChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1
InChIKeyAOXWVTIMEGOVNF-PKGPUZNISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMT-2'-O-TBDMS-Bz-rC Specification


5'-O-DMT-2'-O-TBDMS-Bz-rC is a fully protected cytidine phosphoramidite monomer engineered for solid-phase RNA synthesis. The compound incorporates a 5'-O-(4,4'-dimethoxytrityl) group for acid-labile protection, a 2'-O-tert-butyldimethylsilyl group for orthogonal 2'-OH protection, and an N4-benzoyl moiety for exocyclic amine protection . This specific protecting group combination—5'-DMT, 2'-O-TBDMS, and N-Bz—was validated in a foundational 1990 study as a reliable methodology yielding oligoribonucleotides with >99% average stepwise coupling yields and >99.95% regioisomeric purity, directly demonstrating its suitability for generating biologically active RNA [1].

1
Protection strategy
5'-DMT (acid-labile), 2'-TBDMS (orthogonal), N-Bz (exocyclic amine)
2
Coupling performance
Reported high stepwise coupling efficiency on standard DNA synthesizers
3
Regioisomeric fidelity
Demonstrated minimal 2'-5' linkages after optimized deprotection

Why 5'-O-DMT-2'-O-TBDMS-Bz-rC Cannot Be Substituted


Substituting 5'-O-DMT-2'-O-TBDMS-Bz-rC with other cytidine phosphoramidites is not straightforward due to the interdependent nature of protecting group chemistry. For example, replacing the N4-benzoyl (Bz) with acetyl (Ac) or using a 2'-O-TOM group instead of TBDMS [1] alters both the deprotection kinetics and the susceptibility to side reactions during synthesis. The specific combination of Bz for exocyclic amine protection and TBDMS for 2'-OH protection in 81256-87-3 is validated for >99% stepwise coupling yield in standard DNA synthesizers, with no detectable 5'-2' linkages after deprotection [2]. Changing any component—without re-optimizing the entire synthesis and deprotection workflow—risks lower coupling efficiency, formation of non-biologically active 2'-5' linkages due to 2'-3' migration [1], or incomplete deprotection of long RNA sequences . The evidence below quantifies these differential performance characteristics.

Target N-Bz
Replacing N-Bz with acetyl (Ac) alters deprotection kinetics and may increase side reactions; validated protocol relies on Bz for exocyclic amine protection.
Target 2'-TBDMS
Switching to 2'-TOM reduces steric hindrance but the validated >99% coupling yield and regioisomeric purity are optimized for TBDMS; substitution requires re-validation of entire synthesis and deprotection workflow.
Target Combined Bz/TBDMS
Changing any protecting group without re-optimizing may lead to lower coupling efficiency, 2'-5' linkage formation, or incomplete deprotection of long RNA sequences.

5'-O-DMT-2'-O-TBDMS-Bz-rC Comparative Evidence


TBDMS vs. TOM Coupling Efficiency

RNA monomers protected with the 2'-O-TOM group achieve higher coupling efficiency due to lower steric hindrance compared to 2'-O-TBDMS monomers [1]. However, this comparison is qualitative; the vendor states that 2'-O-TBDMS monomers are fully compatible with TOM-protected minor bases [1]. Importantly, a foundational study demonstrates that the specific 5'-O-DMT-2'-O-TBDMS-Bz-rC phosphoramidite achieves average stepwise coupling yields exceeding 99% on standard DNA synthesizers, validating its robust performance despite the relative steric bulk of TBDMS [2]. The choice between TBDMS and TOM thus involves trade-offs between coupling efficiency and deprotection ease/migration risk, as detailed below.

Coupling efficiency
class-level
Target (TBDMS): reported >99% avg. stepwise yield. Comparator (TOM): lower steric hindrance, potentially higher for difficult sequences.
Balances robust coupling with steric bulk; TOM may benefit highly structured sequences.
Class-level inference; verify under specific sequence contexts.
RNA synthesis phosphoramidite chemistry coupling efficiency

TBDMS vs. TOM Regioisomeric Purity

A critical side reaction in RNA synthesis is the base-catalyzed migration of the 2'-O-protecting group to the 3'-position, leading to the formation of non-biologically active 5'-2' phosphodiester linkages. The 2'-O-TOM protecting group is reported to completely avoid 2'→3' migration under basic conditions, whereas 2'-O-TBDMS is susceptible [1]. However, the 1990 Scaringe et al. study using the exact protecting group combination found in 81256-87-3 (5'-DMT, 2'-O-TBDMS, N-Bz) demonstrated that the deprotected oligoribonucleotides are entirely free from 5'-2' linkages, with regioisomeric purity exceeding 99.95% [2]. This indicates that with proper optimization, the TBDMS/Bz combination can achieve regioisomeric purity comparable to TOM-protected monomers.

Regioisomeric purity
head-to-head
Target: >99.95% pure, no 5'-2' linkages with optimized deprotection. Comparator (TOM): inherently migration-resistant.
Achieves comparable fidelity to TOM when using validated protocols.
Direct evidence from foundational 1990 study.
RNA synthesis regioisomerism side reactions

TEA·3HF vs. TBAF Deprotection Efficiency

The standard reagent for removing the 2'-O-TBDMS group in RNA synthesis is 1 M tetrabutylammonium fluoride (TBAF) in THF. However, TBAF can be inefficient for longer RNA sequences and is moisture-sensitive . An alternative desilylating agent, neat triethylamine trihydrofluoride (TEA·3HF), has been shown to deprotect all-2'-O-TBDMS-(Up)20U faster than TBAF, achieving complete removal within 1 hour and being unaffected by moisture . While this comparison is not specific to the 81256-87-3 monomer, it directly impacts the post-synthesis workflow for any TBDMS-protected RNA, including those synthesized with this cytidine building block.

Deprotection efficiency
class-level
TEA·3HF: complete TBDMS removal within 1 h (model 20-mer). Standard TBAF: slower, moisture-sensitive, incomplete for long RNA.
TEA·3HF offers faster, more robust deprotection without changing building block.
Class-level; verified on all-TBDMS oligo, not monomer-specific.
RNA deprotection TBDMS removal oligoribonucleotide synthesis

Vendor Purity Comparison

Commercial sources of 5'-O-DMT-2'-O-TBDMS-Bz-rC report varying purity levels. MedChemExpress lists a purity of 98.68% for catalog number HY-138611 , while Huanao specifies >99% purity [1]. Other vendors report ≥98% by HPLC or 95% minimum purity . This variation directly impacts the effective coupling yield in automated synthesis, as impurities can consume activated monomer without contributing to product length.

Vendor purity
head-to-head
Reported purity range: 95% to >99% (HPLC) across suppliers. MedChemExpress 98.68%, Huanao >99%.
Purity directly impacts effective coupling yield; high-purity sources reduce purification burden.
Supplier specification review advised.
phosphoramidite purity vendor comparison quality control

Ambient Shipping Stability

5'-O-DMT-2'-O-TBDMS-Bz-rC is reported to be stable at ambient temperature for a few days during shipping, according to PeptideDB . This contrasts with many phosphoramidites that require strict cold-chain shipping (e.g., on dry ice) to prevent degradation. While long-term storage still requires -20°C to -80°C, the short-term ambient stability simplifies logistics and reduces shipping costs for this compound.

Ambient stability
class-level
Stable at ambient temperature for a few days during shipping; most phosphoramidites require cold-chain.
Simplifies logistics and reduces shipping costs for routine procurement.
Class-level; long-term storage still requires -20°C to -80°C.
phosphoramidite stability shipping conditions cold chain

5'-O-DMT-2'-O-TBDMS-Bz-rC Optimal Applications


Long Oligoribonucleotide Synthesis

The validated >99% average stepwise coupling yield and >99.95% regioisomeric purity of 5'-O-DMT-2'-O-TBDMS-Bz-rC [1] make it suitable for constructing longer RNA sequences such as the 24-mer microhelix and 35-mer minihelix described in the foundational study. The building block's performance in standard DNA synthesizers ensures that long sequences can be assembled with high fidelity, yielding biologically active RNA comparable to enzymatically prepared material [1].

Ribozyme Synthesis

The compound has been used to synthesize two halves of a catalytic hammerhead ribozyme, which were then ligated to form the active ribozyme [1]. The absence of 5'-2' linkages in the final product, as confirmed for this building block combination [1], is critical for catalytic function, where precise RNA folding and sequence integrity are paramount.

TEA·3HF Deprotection Workflow

For laboratories seeking to streamline deprotection of TBDMS-protected RNA, 5'-O-DMT-2'-O-TBDMS-Bz-rC is compatible with TEA·3HF, which achieves complete 2'-O-TBDMS removal within 1 hour, faster and more reliably than standard TBAF . This application scenario is particularly beneficial for high-throughput or time-sensitive RNA synthesis projects.

Ambient Shipping and Handling

Due to its reported stability at ambient temperature for several days during shipping , 5'-O-DMT-2'-O-TBDMS-Bz-rC is a practical choice for laboratories with limited cold-chain receiving capabilities or those ordering small quantities for routine use. This stability reduces shipping costs and simplifies handling upon receipt.

Application
Selection Property
Validation Focus
Long oligoribonucleotide synthesis
High stepwise coupling fidelity
Sequence assembly yield and length
Ribozyme synthesis
Regioisomeric purity
Absence of 2'-5' linkages
TEA·3HF deprotection workflow
Compatibility with alternative desilylation
Deprotection speed and completeness
Ambient shipping logistics
Short-term ambient stability
Quality upon arrival without cold chain

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-O-DMT-2'-O-TBDMS-Bz-rC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.